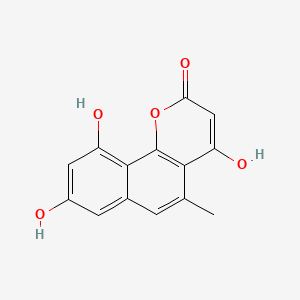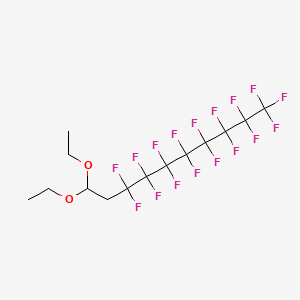
ピペロニルブトキシド-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Piperonyl Butoxide-d9 is an isotope-labeled analog of Piperonyl Butoxide, where the butoxy protons are replaced by deuterium . Piperonyl Butoxide itself is a well-known insecticide synergist, enhancing the efficacy of various pesticides such as pyrethrins, pyrethroids, carbamates, and rotenone . The deuterium-labeled version, Piperonyl Butoxide-d9, is primarily used in scientific research for isotope dilution mass spectrometry (IDMS) to quantitatively analyze pesticides .
科学的研究の応用
Piperonyl Butoxide-d9 is extensively used in scientific research, particularly in the field of analytical chemistry. Its primary application is in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps in overcoming matrix effects and ensures accurate quantification of analytes in complex samples . Additionally, Piperonyl Butoxide-d9 is used in studies related to insecticide resistance and the development of new pesticide formulations .
準備方法
Synthetic Routes and Reaction Conditions
Piperonyl Butoxide-d9 is synthesized by replacing the butoxy protons in Piperonyl Butoxide with deuterium . The general synthetic route involves the condensation of the sodium salt of 2-(2-butoxyethoxy)ethanol with the chloromethyl derivative of hydrogenated safrole (dihydrosafrole) . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide and solvents like cyclohexane or toluene .
Industrial Production Methods
The industrial production of Piperonyl Butoxide-d9 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of isotope-labeled starting materials is crucial for the production of Piperonyl Butoxide-d9 .
化学反応の分析
Types of Reactions
Piperonyl Butoxide-d9 undergoes various chemical reactions, including:
Oxidation: Piperonyl Butoxide-d9 can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Piperonyl Butoxide-d9 .
作用機序
Piperonyl Butoxide-d9 acts as a synergist by inhibiting the mixed-function oxidase (MFO) system in insects . The MFO system is responsible for the oxidative breakdown of insecticides. By inhibiting this system, Piperonyl Butoxide-d9 enhances the efficacy of insecticides, allowing for lower doses to be used for a lethal effect . This mechanism involves the inhibition of cytochrome P450 enzymes, which are crucial for the detoxification processes in insects .
類似化合物との比較
Similar Compounds
Piperonyl Butoxide: The non-deuterated analog of Piperonyl Butoxide-d9, widely used as an insecticide synergist.
Sesame Oil: Used as a natural synergist for pyrethrins and pyrethroids.
Rape Seed Oil: Another natural synergist with similar properties to Piperonyl Butoxide.
Uniqueness
Piperonyl Butoxide-d9 is unique due to its isotope labeling, which makes it particularly useful in analytical applications like isotope dilution mass spectrometry . This labeling allows for precise quantification and analysis of pesticide residues, which is not possible with non-labeled analogs .
特性
CAS番号 |
1329834-53-8 |
|---|---|
分子式 |
C19H30O5 |
分子量 |
347.499 |
IUPAC名 |
5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2 |
InChIキー |
FIPWRIJSWJWJAI-NPNXCVMYSA-N |
SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |
同義語 |
5-[[2-(2-Butoxyethoxy)ethoxy]methyl]-6-propyl-1,3-benzodioxole-d9; _x000B_ENT-14250-d9; Butacide-d9; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B589191.png)









